molecular formula C11H13IO4 B123644 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one CAS No. 142260-70-6

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one

Cat. No. B123644
M. Wt: 336.12 g/mol
InChI Key: NATGCBBISNEFGA-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one is a yellowish, mobile liquid . It is technically pure tert-Butylperoxy benzoate . This aromatic perester is used as an initiator (radical source) in the polymerization of monomers, e.g., ethylene, styrene, methacrylates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The decomposition reaction of similar compounds like tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPMH), a free-radical initiator, has been studied . The study used differential scanning calorimetry to evaluate thermal stability parameters for the decomposition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-Butylperoxy benzoate is a yellowish liquid with a peroxide content of approximately 99% w/w . It has an active oxygen content of approximately 8.16% w/w .

Scientific Research Applications

Oxidation and Deprotection of Ethers

  • Oxidation and Deprotection of Benzyl and Allyl Ethers: This compound is effective in oxidizing benzyl and allyl ethers to esters at room temperature, offering an alternative to traditional reductive deprotection methods. It is compatible with various protecting groups and shows particular efficiency in generating α-oxy carbon-centered radicals (Ochiai et al., 1996).

Radical Intermediates in Thermolysis

  • Formation of Radical Intermediates: The compound has been studied for its role in the homolytic cleavage of the I−O bond, forming iodanyl and tert-butylperoxyl radicals. This is crucial for the deiodination reactions in organic synthesis (Dolenc & Plesničar, 1997).

Oxidative Ring Cleavage

  • Oxidative Ring Cleavage of Cyclic Acetals: Exposure to this compound results in the oxidative ring cleavage of cyclic acetals to glycol monoesters. This highlights its role in synthetic organic chemistry, especially in complex molecule synthesis (Sueda et al., 2001).

Free-radical Oxidation

  • Free-radical Oxidation of Phenols: It assists in the oxidation of phenols, indicating its potential in synthetic pathways involving free radicals (Ochiai et al., 1997).

Alcohol Tetrahydrofuranylation

  • Catalysis in Tetrahydrofuranylation of Alcohols: The compound serves as a catalyst for protecting hydroxy groups in alcohols, showcasing its utility in protecting group strategies (Ochiai & Sueda, 2004).

Oxidation of Sulfides to Sulfoxides

  • Oxidation of Sulfides to Sulfoxides: This compound is employed for oxidizing sulfides to sulfoxides, a significant transformation in organic synthesis (Ochiai et al., 1997).

Synthesis of Chiral Pharmaceutical Ingredients

  • Asymmetric Hydrogenation of Functionalized Alkenes: Its derivative ligands are used in the synthesis of chiral pharmaceutical ingredients, highlighting its relevance in medicinal chemistry (Imamoto et al., 2012).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For instance, tert-Butyl peroxybenzoate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

1-tert-butylperoxy-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-11(2,3)15-16-12-9-7-5-4-6-8(9)10(13)14-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATGCBBISNEFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOI1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453209
Record name 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one

CAS RN

142260-70-6
Record name 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Reactant of Route 2
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Reactant of Route 3
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Reactant of Route 4
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Reactant of Route 5
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Reactant of Route 6
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one

Citations

For This Compound
41
Citations
M Ochiai, T Ito, Y Masaki, M Shiro - Journal of the American …, 1992 - ACS Publications
A stable crystalline alkylperoxyiodinane: 1-(tert-butylperoxy)-1,2-benziodoxol-3(1H)-one Page 1 J. Am. Chem. Soc. 1992, 114, 6269-6270 6269 C60'+ and 2+ were both observed to add H' …
Number of citations: 64 pubs.acs.org
M Ochiai, D Kajishima, T Sueda - Heterocycles, 1997 - infona.pl
Reaction of secondary amines with 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one (2) undergoes dehydrogenation to afford imines in the presence of K 2 CO 3 , while oxidation of …
Number of citations: 40 www.infona.pl
M Ochiai, A Nakanishi, A Yamada - Tetrahedron letters, 1997 - Elsevier
Oxidation of 4-alkylphenols 1 by 1-(tert-butylperoxy)-1,2-benziodoxol-3(1H)-one (2) in the presence of tert-butyl hydroperoxide affords selectively 4-(tert-butylperoxy)-2,5-cyclohexadien-…
Number of citations: 29 www.sciencedirect.com
M OCHIAI, T ITOH, Y MASAKI… - … annual proceedings of …, 1993 - gifu-pu.repo.nii.ac.jp
Number of citations: 3 gifu-pu.repo.nii.ac.jp
T Sueda, S Fukuda, M Ochiai - Organic Letters, 2001 - ACS Publications
Exposure of cyclic acetals to 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one in the presence of tert-butyl hydroperoxide and potassium carbonate in benzene at room temperature results …
Number of citations: 40 pubs.acs.org
M Ochiai, T Sueda - Tetrahedron letters, 2004 - Elsevier
Reaction of primary and secondary alcohols with tetrahydrofuran and a catalytic amount of 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one in the presence of carbon tetrachloride at 50C …
Number of citations: 53 www.sciencedirect.com
M Ochiai, T Ito, H Takahashi, A Nakanishi… - Journal of the …, 1996 - ACS Publications
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one (1a) oxidizes benzyl and allyl ethers to the esters at room temperature in benzene or cyclohexane in the presence of alkali metal …
Number of citations: 161 pubs.acs.org
XQ Li, C Zhang - Synthesis, 2009 - thieme-connect.com
A highly efficient 2, 2, 6, 6-tetramethylpiperidin-1-yloxy (TEMPO) catalyzed alcohol oxidation system using recyclable 1-chloro-1, 2-benziodoxol-3 (1H)-one as the terminal oxidant in …
Number of citations: 56 www.thieme-connect.com
D Dolenc, B Plesničar - Journal of the American Chemical …, 1997 - ACS Publications
1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles (2a and 2b) and 1-(tert-butylperoxy)-3,3-bis(trifluoromethyl)-5-methyl-1H-1,2-benziodoxole (2c) were prepared from …
Number of citations: 29 pubs.acs.org
V Kazlova, A Hurski - Type Over the Instructions in the Template Box … - papers.ssrn.com
6/6/5/7 Tetracyclic core of Swinhoeisterol A was constructed starting from Wieland-Miescher ketone and silylated ethyl 5‑hydroxyvalerate. After modification, the bicyclic and linear …
Number of citations: 0 papers.ssrn.com

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